5-Fluoro-3-pyridin-3-ylpyridin-2-amine
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Overview
Description
5-Fluoro-3-pyridin-3-ylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom using a fluorinating agent . Another method involves the direct fluorination of pyridine N-oxides .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and advanced fluorinating reagents to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-pyridin-3-ylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Typical nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
5-Fluoro-3-pyridin-3-ylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Fluoro-3-pyridin-3-ylpyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the inhibition of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3-Difluoropyridine
- 2,4-Difluoropyridine
Uniqueness
5-Fluoro-3-pyridin-3-ylpyridin-2-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines. The presence of the fluorine atom at the 5-position and the pyridin-3-yl group at the 3-position can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H8FN3 |
---|---|
Molecular Weight |
189.19 g/mol |
IUPAC Name |
5-fluoro-3-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8FN3/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H,(H2,12,14) |
InChI Key |
KATZQGQXLCXOOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)F)N |
Origin of Product |
United States |
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